molecular formula C7H16ClN3 B3070286 Azepane-1-carboximidamide hydrochloride CAS No. 100185-61-3

Azepane-1-carboximidamide hydrochloride

Cat. No. B3070286
CAS RN: 100185-61-3
M. Wt: 177.67 g/mol
InChI Key: ICUVTJXLIHWQTA-UHFFFAOYSA-N
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Description

Azepane-1-carboximidamide hydrochloride is a compound with the molecular formula C7H16ClN3 . It is a derivative of azepane, which is a saturated seven-membered carbocycle where one carbon atom is replaced with a nitrogen atom .


Synthesis Analysis

The synthesis of azepane-based compounds, including this compound, is based on different synthetic approaches such as ring-closing reactions, ring-expansion reactions of cyclic compounds, and multistep sequences .


Molecular Structure Analysis

The molecular structure of this compound is based on the azepane motif, which is in the top 100 most frequently used ring systems for small molecule drugs .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include its molecular structure and formula, C7H16ClN3 . More specific properties such as boiling point, melting point, etc., are not mentioned in the retrieved sources.

Scientific Research Applications

  • Pharmacological Properties and Therapeutic Applications : Azepane-based compounds, including Azepane-1-carboximidamide hydrochloride, have shown a variety of pharmacological properties. These compounds are structurally diverse, making them useful for discovering new therapeutic agents. Over 20 azepane-based drugs are FDA-approved for treating various diseases. Azepane derivatives have been explored for anti-cancer, anti-tubercular, anti-Alzheimer's, antimicrobial applications, as well as for histamine H3 receptor inhibition, α-glucosidase inhibition, anticonvulsant effects, among others. The structure-activity relationship and molecular docking studies of these compounds are significant for future drug development (Gao-Feng Zha et al., 2019).

  • Synthesis and Structural Analysis : Research on azepane derivatives, including this compound, often focuses on their synthesis and structural analysis. Studies have identified various azepane derivatives and their chemical structures using techniques like NMR, mass spectrometry, and elemental analysis. These studies are essential for understanding the properties and potential applications of these compounds (Zhengjun Xia et al., 2013).

  • Biological Activity and Inhibition Studies : Azepane derivatives have been evaluated for their biological activities, particularly as inhibitors of various enzymes and receptors. For instance, novel azepane derivatives have been prepared and tested for protein kinase B and protein kinase A inhibition, with studies focusing on the optimization of their structures for increased activity and stability (C. Breitenlechner et al., 2004).

  • Chemical Synthesis and Optimization : The development of efficient synthetic routes for azepane derivatives is a significant area of research. Studies have been conducted to develop scalable asymmetric syntheses of this compound derivatives, focusing on flexibility and suitability for large-scale preparation (D. Wishka et al., 2011).

Future Directions

Azepane-based compounds, including Azepane-1-carboximidamide hydrochloride, continue to play great synthetic relevance because of their different biological activities such as anti-cancer, antimicrobial, anti-Alzheimer’s disease, and anticonvulsant activity . New synthetic methods for the construction of azepane derivatives endowed with relevant biological activity and good pharmacological profiles are expected in the near future .

properties

IUPAC Name

azepane-1-carboximidamide;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15N3.ClH/c8-7(9)10-5-3-1-2-4-6-10;/h1-6H2,(H3,8,9);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICUVTJXLIHWQTA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCN(CC1)C(=N)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16ClN3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A mixture of hexahydro-1H-azepine (5.63 ml, 50.0 mmol), diisopropylethylamine (8.73 ml, 50.0 mmol) and 1H-1,2,4-triazole-1-carboximidamide hydrochloride (6.11 g, 55 mmol) in N,N-dimethylformamide (20 ml) was stirred at room temperature over the weekend. Ether (100 ml) was added to the reaction mixture and the mixture was stirred at room temperature for 10 minutes. The ether was decanted from the solid residue. The residue was stirred with ether (50 ml) at 5° C. (ice water bath) for 10 minutes and the ether layer was separated from the residue. Ether (50 ml) was added to the residue and the mixture was stirred at 5° C. The resulting solid was collected, washed with ether and dried to give the title compound as a colourless solid (6.8 g, 77%). LC/MS [M+H]+=142.
Quantity
5.63 mL
Type
reactant
Reaction Step One
Quantity
8.73 mL
Type
reactant
Reaction Step One
Quantity
6.11 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Name
Quantity
100 mL
Type
reactant
Reaction Step Two
Yield
77%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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